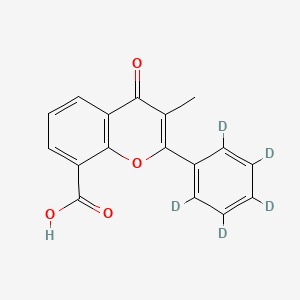
3-Methylflavone-8-carboxylic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylflavone-8-carboxylic Acid-d5: is a deuterated form of 3-Methylflavone-8-carboxylic acid, which is a flavonoid derivative. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical techniques such as mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylflavone-8-carboxylic Acid-d5 typically starts with 3-Methylflavone. The initial step involves the reaction of 3-Methylflavone with bromoacetic acid to form 3-Methylflavane-8-hydroxyacetic acid. This intermediate is then subjected to an esterification reaction to yield the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the product .
化学反应分析
Types of Reactions: 3-Methylflavone-8-carboxylic Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in isopropanol with a palladium-carbon catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, 3-Methylflavone-8-carboxylic Acid-d5 is used as a reference standard in mass spectrometry due to its stable isotope labeling. It helps in the accurate quantification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies .
Medicine: In the medical field, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of potential therapeutic agents .
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .
作用机制
The mechanism of action of 3-Methylflavone-8-carboxylic Acid-d5 involves its interaction with various molecular targets. It is known to inhibit luciferase activity, which is an indicator of RNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .
相似化合物的比较
- 3-Methylflavone-8-carboxylic acid
- Flavoxate
- Lumefantrine
Comparison: Compared to its non-deuterated counterpart, 3-Methylflavone-8-carboxylic Acid-d5 offers enhanced stability and precision in analytical applications. Its deuterium labeling makes it particularly useful in mass spectrometry, where it provides more accurate results due to reduced background noise .
属性
IUPAC Name |
3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-QRKCWBMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676032 |
Source


|
| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189883-79-1 |
Source


|
| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
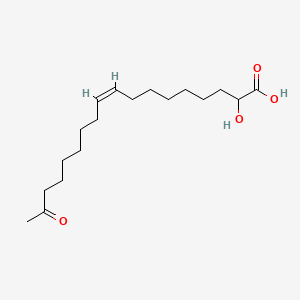
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)
![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)

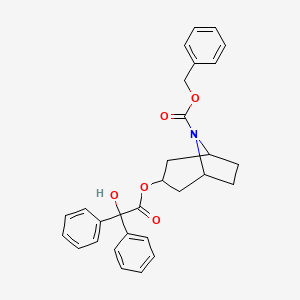



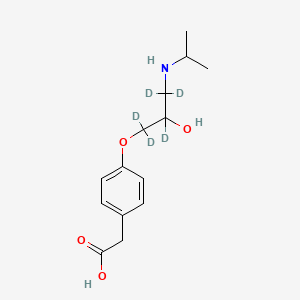
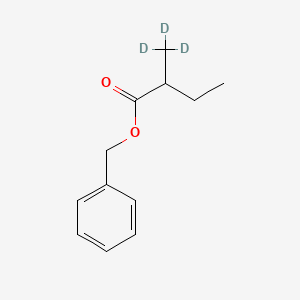

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)
